molecular formula C9H11ClFNO4S2 B3362903 3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride CAS No. 1016709-79-7

3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride

Cat. No.: B3362903
CAS No.: 1016709-79-7
M. Wt: 315.8 g/mol
InChI Key: PDAYRUGUBIZLGM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C₉H₁₁ClFNO₄S₂ and a molecular weight of 315.77 g/mol . This compound is characterized by the presence of a fluorine atom, a propane-1-sulfonamido group, and a benzene-1-sulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions:

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents.

Scientific Research Applications

3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying their functions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .

Comparison with Similar Compounds

3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.

Properties

IUPAC Name

3-fluoro-4-(propylsulfonylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO4S2/c1-2-5-17(13,14)12-9-4-3-7(6-8(9)11)18(10,15)16/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAYRUGUBIZLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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